REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C(O)=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:4]([Cl:18])[N:3]=1.OS(O)(=O)=O.[OH-].[Na+]>O>[Cl:18][C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1 |f:2.3|
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Name
|
|
Quantity
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9 g
|
Type
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reactant
|
Smiles
|
NC1=NC(=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was diluted to 2 liters
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
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A gum-like solid formed which
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Type
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CUSTOM
|
Details
|
was only partially removed by filtration
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Type
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EXTRACTION
|
Details
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The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not
|
Type
|
CUSTOM
|
Details
|
to remove any of gum-like solid
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined CH2Cl2 layers were dried over MgSO4
|
Type
|
DISSOLUTION
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Details
|
The filtered solid was dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the aqueous-solid mixture was extracted with the same solvent
|
Type
|
FILTRATION
|
Details
|
Next the CH2Cl2 extracts were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)N)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |